molecular formula C15H16N2O3 B12615789 Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate CAS No. 922179-26-8

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate

Cat. No.: B12615789
CAS No.: 922179-26-8
M. Wt: 272.30 g/mol
InChI Key: ZIRJVPLQHRINOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate is an organic compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a cyano group, a phenylcarbamoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate typically involves the reaction of ethyl 2-cyano-3-phenylprop-2-enoate with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The cyano group and the phenylcarbamoyl group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-phenylprop-2-enoate
  • Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate
  • Ethyl 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate is unique due to the presence of both the cyano and phenylcarbamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Biological Activity

Ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate, a compound with significant potential in pharmaceuticals and organic synthesis, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 246.26 g/mol
  • Boiling Point : Approximately 276.1 °C
  • Density : 0.979 g/cm³

The compound features a cyano group and a phenylcarbamoyl moiety, contributing to its unique reactivity and biological profile .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for drug development and agricultural applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways. Research indicates that similar compounds can modulate enzyme activity, which could be explored for therapeutic applications .
  • Antimicrobial Properties : this compound may possess antimicrobial activity, making it suitable for agricultural chemistry as a pesticide or herbicide .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds with structural similarities often engage GPCRs, which play crucial roles in cellular signaling pathways. This interaction can lead to downstream effects such as altered gene expression and cell proliferation .
  • Cytotoxic Mechanisms : The cytotoxicity observed in cancer cell lines may involve apoptosis induction through mitochondrial pathways or inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaNotable Features
Ethyl 2-cyano-4,4-dimethylpent-2-enoateC12H15N1O2Contains dimethyl substitution
Ethyl (E)-2-cyano-5-diphenylpent-4-enoateC18H19N1O2Features diphenyl groups
Ethyl 2-(but-2-enylideneamino)pent-4-enoateC13H15N1O2Contains an allylic amine

This table illustrates how variations in structure can influence reactivity and biological properties, highlighting the unique characteristics of this compound .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound:

  • In Vitro Studies : A study reported the synthesis of various derivatives which were tested against different cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to the parent compound .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that some derivatives could inhibit specific signaling pathways associated with tumor growth, suggesting potential for further development as anticancer agents .
  • Agricultural Applications : The potential use of this compound as an agrochemical has been explored, particularly for its efficacy against plant pathogens, indicating a dual application in both pharmaceutical and agricultural sectors .

Properties

CAS No.

922179-26-8

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

ethyl 2-cyano-2-(phenylcarbamoyl)pent-4-enoate

InChI

InChI=1S/C15H16N2O3/c1-3-10-15(11-16,14(19)20-4-2)13(18)17-12-8-6-5-7-9-12/h3,5-9H,1,4,10H2,2H3,(H,17,18)

InChI Key

ZIRJVPLQHRINOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)(C#N)C(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.